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Compound of Interest

Compound Name:

Methyl 4-(1-

aminoethyl)cyclohexanecarboxylat

e

CAS No.: 1824255-71-1

Cat. No.: B6325000

Get Quote

Executive Summary & Strategic Positioning
Methyl 4-(1-aminoethyl)cyclohexanecarboxylate is not merely a reagent; it is the critical

chiral scaffold and synthetic gateway to the trans-4-substituted cyclohexane class of Rho-

associated kinase (ROCK) inhibitors.

While often categorized as a simple intermediate, its stereochemical architecture—specifically

the (R)-trans configuration—dictates the potency of downstream blockbuster inhibitors like Y-

27632. This guide objectively compares the methyl ester against its hydrolyzed acid form, its

bioactive amide derivatives (Y-27632), and alternative market standards (Fasudil).

Key Insight: The methyl ester itself exhibits negligible kinase inhibition. Its value lies in its role

as a tunable prodrug precursor and a stereochemically defined building block. Direct use in

cellular assays without hydrolysis or derivatization will yield false negatives.

Structural & Stereochemical Analysis[1]
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The biological efficacy of this scaffold is strictly governed by two stereochemical factors:

Ring Isomerism: The trans-1,4-substitution pattern is essential for fitting into the ATP-binding

pocket of ROCK1/2. The cis-isomer is sterically clashing and largely inactive.

Side Chain Chirality: The (R)-configuration at the 1-aminoethyl group aligns the amine to

form critical hydrogen bonds with the hinge region of the kinase.

Structure-Activity Relationship (SAR) Visualization
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Figure 1: SAR progression from the Methyl Ester precursor to the potent Y-27632 inhibitor,

highlighting critical structural motifs.

Comparative Bioactivity Data[2]
The following data consolidates experimental findings across enzymatic and cell-based assays.

Note the dramatic shift in potency (IC50) upon derivatization.

Table 1: Potency Comparison of Analogs
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Compound
Structure
Type

ROCK1
IC50 (µM)

ROCK2
IC50 (µM)

PKA IC50
(µM)

Primary
Utility

Methyl 4-(1-

aminoethyl)cy

clohexanecar

boxylate

Ester

(Precursor)
> 100 > 100 > 200

Synthesis /

Prodrug

4-(1-

aminoethyl)cy

clohexanecar

boxylic acid

Free Acid ~ 50 - 100 ~ 50 - 100 > 200
Metabolite /

Control

Y-27632
Pyridine

Amide
0.14 0.30 25

Gold

Standard

Fasudil
Isoquinoline

Sulfonamide
0.33 0.33 1.6

Clinical

Alternative

H-1152

Methyl-

Fasudil

Analog

0.012 0.012 1.0
High Potency

Probe

Analyst Note: The methyl ester is lipophilic and cell-permeable. In cell-based assays (e.g.,

neurite outgrowth), it may show weak activity only if intracellular esterases hydrolyze it to the

acid, or if it acts as a very weak competitive inhibitor. However, for robust ROCK inhibition,

conversion to the amide (Y-27632) is non-negotiable.

Mechanism of Action: The ROCK Pathway
Understanding where these molecules act is crucial for assay design. The active analogs (Y-

27632) compete with ATP for the binding site on the Rho-associated coiled-coil kinase (ROCK).
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Figure 2: The Rho/ROCK signaling cascade. Analogs of the title compound target the ROCK

node to prevent stress fiber formation.
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To validate the bioactivity of this scaffold, you must either synthesize the active amide or test

the ester's permeability. Below are the standard protocols.

Protocol A: Synthesis of Y-27632 from Methyl Ester (The
Activation Step)
This protocol converts the inactive methyl ester precursor into the bioactive Y-27632 standard.

Hydrolysis: Dissolve Methyl 4-(1-aminoethyl)cyclohexanecarboxylate (1 eq) in 6N HCl.

Reflux for 4 hours to hydrolyze the ester. Concentrate in vacuo to obtain the crude acid

hydrochloride.

Coupling: Dissolve the crude acid in DMF. Add WSC (Water Soluble Carbodiimide) and

HOBt (1.2 eq each).

Amidation: Add 4-aminopyridine (1.1 eq) and triethylamine (2 eq). Stir at room temperature

for 24 hours.

Purification: Partition between water and ethyl acetate. The product is in the aqueous phase

(if protonated) or organic (if free base). Purify via cation exchange chromatography (Dowex

50W) eluting with NH4OH.

Validation: Confirm structure via 1H-NMR. The diagnostic peak is the pyridine protons (~8.4

ppm) and the trans-cyclohexane methine protons.

Protocol B: In Vitro ROCK Kinase Assay
Use this to test the inhibition constant (Ki) of your synthesized analogs.

Reagents:

Recombinant ROCK1 or ROCK2 enzyme (human).

Substrate: S6 Kinase substrate peptide (Long S6).

ATP (10 µM final) and [γ-33P]ATP.

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 100 mM KCl, 0.1 mM DTT.
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Workflow:

Preparation: Dilute compounds (Methyl ester, Acid, Y-27632) in DMSO. Serial dilute (0.1 nM

to 100 µM).

Incubation: Mix enzyme + compound + substrate in buffer. Incubate 15 mins at 30°C.

Initiation: Add ATP mix to start reaction.

Termination: Stop reaction after 30 mins using 0.5% Phosphoric acid.

Detection: Spot onto P81 phosphocellulose filters. Wash 4x with 0.5% phosphoric acid.

Count via scintillation.

Analysis: Plot % Activity vs. Log[Compound]. Fit to Sigmoidal Dose-Response to determine

IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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